molecular formula C12H16O3 B1217941 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol

4-(3,4-Dimethoxyphenyl)but-3-en-1-ol

Cat. No.: B1217941
M. Wt: 208.25 g/mol
InChI Key: HJXARZMWFOEQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a natural product found in Zingiber montanum with data available.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol features a butenyl group attached to a dimethoxyphenyl ring, contributing to its unique properties. The molecular formula is C12H16O3C_{12}H_{16}O_3, with a molecular weight of 208.25 g/mol .

Melanogenesis Enhancement

One of the primary applications of this compound is its role in enhancing melanogenesis—the process of melanin production in the skin. Research indicates that this compound stimulates melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The mechanism involves the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, which lead to increased expression of tyrosinase, a key enzyme in melanin production .

Key Findings:

  • Increased Tyrosinase Expression: The compound enhances the expression of tyrosinase through upstream stimulating factor-1 (USF1) mediation .
  • Potential Therapeutic Use: Given its ability to promote melanin synthesis, it may serve as a therapeutic agent for conditions related to hypopigmentation .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that it exhibits bacteriolytic effects, damaging bacterial cell walls and membranes .

Minimum Inhibitory Concentration (MIC):

  • Effective against tested bacteria at concentrations as low as 16 µg/ml for MIC and 32 µg/ml for minimum bactericidal concentration (MBC) .

Immunomodulatory Effects

Research indicates that this compound enhances phagocytic activity in macrophages, suggesting potential immunomodulatory effects. This property may contribute to its therapeutic applications in enhancing immune responses .

Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. This includes upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .

IC50 Values:

  • The compound displayed varying IC50 values against different cancer cell lines:
    • HepG2 (liver cancer): 17.65 µg/ml
    • MCF-7 (breast cancer): 21.28 µg/ml
    • MDA-MB-231 (breast cancer): 32.38 µg/ml .

Case Studies and Research Findings

Application AreaKey FindingsReferences
MelanogenesisEnhances melanin production via ERK/p38 pathway activation; increases tyrosinase expression,
Antibacterial ActivityEffective against S. aureus and E. coli with MIC at 16 µg/ml ,
Immunomodulatory EffectsIncreases phagocytic activity in macrophages
Anticancer PropertiesInduces apoptosis in various cancer cell lines; IC50 values indicate effectiveness against multiple cancers

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXARZMWFOEQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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